2,3-Pentanedione-13C2 2,3-Pentanedione-13C2
Brand Name: Vulcanchem
CAS No.:
VCID: VC20240109
InChI: InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2+1,4+1
SMILES:
Molecular Formula: C5H8O2
Molecular Weight: 102.10 g/mol

2,3-Pentanedione-13C2

CAS No.:

Cat. No.: VC20240109

Molecular Formula: C5H8O2

Molecular Weight: 102.10 g/mol

* For research use only. Not for human or veterinary use.

2,3-Pentanedione-13C2 -

Specification

Molecular Formula C5H8O2
Molecular Weight 102.10 g/mol
IUPAC Name (1,2-13C2)pentane-2,3-dione
Standard InChI InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2+1,4+1
Standard InChI Key TZMFJUDUGYTVRY-NDLBAUGKSA-N
Isomeric SMILES CCC(=O)[13C](=O)[13CH3]
Canonical SMILES CCC(=O)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,3-Pentanedione-13C2 features two adjacent carbonyl groups at positions 2 and 3 of a five-carbon chain, with carbon-13 isotopes replacing the natural carbon-12 at these positions. The structure is represented as CH3COCOCH2CH3\text{CH}_3-\text{CO}-\text{CO}-\text{CH}_2-\text{CH}_3, where the central carbons (C2 and C3) are isotopically labeled. The presence of 13C^{13}\text{C} enables precise tracking in spectroscopic and mass spectrometric analyses.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC5H8O2\text{C}_5\text{H}_8\text{O}_2
Molecular Weight102.10 g/mol
IUPAC Name(1,2-13C2^{13}\text{C}_2)pentane-2,3-dione
InChI KeyTZMFJUDUGYTVRY-NDLBAUGKSA-N
Isomeric SMILESCCC(=O)13C[13CH3]

Synthesis and Isotopic Labeling Techniques

Synthetic Routes

The synthesis of 2,3-pentanedione-13C2 typically involves isotopic enrichment of the parent compound, 2,3-pentanedione. A common method utilizes 13C^{13}\text{C}-labeled acetic acid and acetyl chloride in a condensation reaction catalyzed by Lewis acids such as boron trifluoride. The reaction proceeds via nucleophilic acyl substitution, forming the diketone backbone with 13C^{13}\text{C} incorporation at the desired positions.

Table 2: Comparative Synthesis Conditions

MethodReactantsCatalystYield (%)Purity (%)
Condensation13C^{13}\text{C}-acetic acid, acetyl chlorideBF₃75–85≥98
Oxidation2,3-Pentanediol-13C2KMnO₄60–70≥95

Purification and Characterization

Post-synthesis purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the product from unreacted precursors and byproducts. High-performance liquid chromatography (HPLC) with UV detection at 280 nm further ensures isotopic and chemical purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the 13C^{13}\text{C} enrichment and structural integrity.

Chemical Reactivity and Formation Pathways

Reaction Mechanisms

2,3-Pentanedione-13C2 participates in reactions typical of α-diketones, including:

  • Oxidative Cleavage: Reaction with strong oxidizers like potassium permanganate yields acetic acid and propionic acid fragments.

  • Reduction: Catalytic hydrogenation with palladium produces 2,3-pentanediol-13C2, retaining isotopic labels.

  • Maillard Reaction: In glycine/glucose model systems, it forms via both intact sugar backbone pathways (60–86% at pH 5) and fragment recombination (dominant at pH 9) .

Environmental and pH-Dependent Behavior

Studies using the CAMOLA (Carbon Module Labeling) technique reveal that moisture and pH critically influence formation pathways :

  • Dry Conditions: 70–82% of 2,3-pentanedione derives from intact glucose backbones, irrespective of amino acid type.

  • Aqueous Conditions: At pH 5, intact glucose contributes 60–86%, while pH 9 favors C3/C2 and C4/C1 fragment recombination.

Table 3: Pathway Distribution Under Varying Conditions

ConditionIntact Backbone Contribution (%)Fragment Recombination (%)
Dry heating70–8218–30
Aqueous, pH 560–8614–40
Aqueous, pH 9<10>90

Applications in Scientific Research

Metabolic Tracing

The compound’s 13C^{13}\text{C} labels enable precise tracking of carbon flux in metabolic networks. For instance, in studies of hepatic glycolysis, it elucidates the fate of acetyl-CoA derivatives in the tricarboxylic acid (TCA) cycle.

Flavor and Food Chemistry

In extrusion cooking, 83% of 2,3-pentanedione forms via intact glucose backbones, highlighting its role in generating buttery flavors in thermally processed foods . Its concentration correlates with sensory profiles in baked goods and dairy products.

Analytical Chemistry

As an internal standard in gas chromatography-mass spectrometry (GC-MS), it improves quantification accuracy for volatile organic compounds in environmental and biological samples.

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